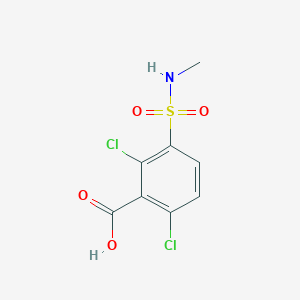
2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Cat. No. B1460912
Key on ui cas rn:
716360-56-4
M. Wt: 284.12 g/mol
InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07645771B2
Procedure details


Prepared from a mixture of 2-chloro-5-(chlorosulfonyl)benzoic acid (200 mg, 0.78 mmol, 1 equiv) tert-butyl amine (98 μL, 0.94 mmol, 1.2 equiv) and DIEA (248 μL, 1.38 mmol, 2 equiv) following the general procedure for 2,6-dichloro-3-[(methylamino)sulfonyl]benzoic acid 881-1b. The crude reaction mixture was carried on without further purification.


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CC[N:17]([CH:21]([CH3:23])[CH3:22])C(C)C.Cl[C:25]1C(S(NC)(=O)=O)=CC=C(Cl)C=1C(O)=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11]([NH:17][C:21]([CH3:23])([CH3:25])[CH3:22])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
98 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
248 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1S(=O)(=O)NC)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried on without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)NC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
